molecular formula C16H20N4O B6448807 2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549030-61-5

2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No. B6448807
CAS RN: 2549030-61-5
M. Wt: 284.36 g/mol
InChI Key: HSNCJEWOBDXNMN-UHFFFAOYSA-N
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Description

Pyrazine derivatives are important in medicinal chemistry and have been used in the design of various pharmaceuticals . They have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of similar compounds often involves various organic reactions, including cyclization, amination, and multicomponent reactions . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like single-crystal X-ray diffraction . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve protodeboronation of alkyl boronic esters and Diels–Alder reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques like NMR .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated in vitro. For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .

properties

IUPAC Name

2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-2-15(10-17-5-1)12-20-8-3-14(4-9-20)13-21-16-11-18-6-7-19-16/h1-2,5-7,10-11,14H,3-4,8-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNCJEWOBDXNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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